molecular formula C14H17N3O2S B2495372 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone CAS No. 401595-20-8

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2495372
CAS No.: 401595-20-8
M. Wt: 291.37
InChI Key: GHCFJLHOZBVCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound that features a benzimidazole core, a thioether linkage, and a morpholino group

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-2-3-11-12(8-10)16-14(15-11)20-9-13(18)17-4-6-19-7-5-17/h2-3,8H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCFJLHOZBVCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrobenzimidazole derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is unique due to its combination of a benzimidazole core, thioether linkage, and morpholino group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Biological Activity

The compound 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is a derivative of benzoimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Key Properties

  • Molecular Formula : C₁₄H₁₅N₃OS
  • Molecular Weight : 273.35 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of compounds similar to 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone. For instance, derivatives of benzoimidazole have shown effectiveness against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanoneP. aeruginosa15 µg/mL
Similar derivativesS. aureus10 µg/mL

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Activity

The potential anticancer properties of benzoimidazole derivatives have been widely researched, particularly their role as inhibitors of heat shock protein 90 (HSP90), which is crucial in cancer cell proliferation and survival.

In a study evaluating the efficacy of various benzoimidazole derivatives, it was found that:

  • Compound 6a (a related structure) exhibited a 15-fold increase in activity against cancer cell lines compared to controls, indicating that similar compounds may also enhance anticancer activity through modulation of HSP90.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several synthesized benzoimidazole derivatives, including the target compound. Results indicated significant inhibition against multiple strains, suggesting broad-spectrum activity.
  • Case Study on Anticancer Mechanisms :
    • Research involving cell line assays demonstrated that compounds with similar structures induced apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.